3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide

Description

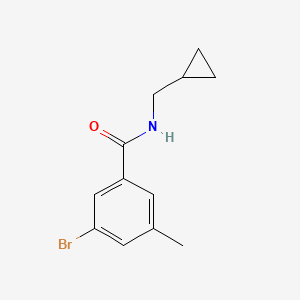

3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at position 3, a methyl group at position 5, and a cyclopropylmethyl group attached to the amide nitrogen. This compound is of interest in medicinal and agrochemical research due to the combination of halogenation (bromine) and hydrophobic substituents (cyclopropylmethyl, methyl), which may influence bioavailability, receptor binding, and metabolic stability.

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)-5-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8-4-10(6-11(13)5-8)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHJUFOBZLMAPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide typically proceeds via:

- Step 1: Preparation or procurement of the substituted benzoic acid or its activated derivative (e.g., acid chloride, ester).

- Step 2: Coupling with cyclopropylmethylamine to form the amide bond.

- Step 3: Purification and isolation of the target benzamide.

Activation of the carboxylic acid group is often required to facilitate amide bond formation, using reagents such as acid chlorides, carbodiimides, or coupling agents like HATU.

Preparation of the Substituted Benzoic Acid or Derivatives

For the target compound, the starting material is 3-bromo-5-methylbenzoic acid or a suitable precursor.

- Halogenation and methylation steps on benzoic acid derivatives are standard synthetic transformations.

- For example, the bromination of 5-methylbenzoic acid at the 3-position using N-chlorosuccinimide (NCS) under controlled conditions has been reported to give high yields of 3-bromo-5-methylbenzoic acid derivatives.

Amide Bond Formation with Cyclopropylmethylamine

The key step is the coupling of the substituted benzoic acid derivative with cyclopropylmethylamine.

- Direct amidation: Heating the acid with cyclopropylmethylamine can sometimes be sufficient but often requires activation.

- Acid chloride method: Conversion of the benzoic acid to the acid chloride (using reagents like thionyl chloride or oxalyl chloride), followed by reaction with cyclopropylmethylamine, is a classical approach.

- Coupling agents: Use of carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran is common for mild and efficient amide bond formation.

Examples from Related Compounds

While direct literature on this compound is limited, related compounds provide valuable insights:

These examples demonstrate:

- Use of activated esters or acid chlorides or direct amidation with coupling agents.

- Mild reaction conditions (room temperature to moderate heating).

- High yields (80-96%) achievable with proper activation and reaction control.

Proposed Detailed Preparation Method for this compound

Based on the above data and standard organic synthesis practices, the following method is recommended:

- 3-Bromo-5-methylbenzoic acid (or acid chloride derivative)

- Cyclopropylmethylamine (fresh, anhydrous)

- Coupling agent: HATU or carbodiimide (EDC or DCC)

- Base: Triethylamine or DIPEA

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

- Dissolve 3-bromo-5-methylbenzoic acid (1 equiv) in dry DCM under inert atmosphere.

- Add HATU (1.1 equiv) and triethylamine (2 equiv) at 0°C.

- Stir for 15-30 minutes to form the activated ester intermediate.

-

- Add cyclopropylmethylamine (1.1 equiv) dropwise to the reaction mixture at 0°C.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Monitor reaction progress by TLC or HPLC.

-

- Quench reaction with water.

- Extract organic layer, wash with dilute acid to remove excess amine, then with brine.

- Dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

-

- Purify crude product by recrystallization or column chromatography (e.g., silica gel, eluent hexane/ethyl acetate gradient).

-

- Confirm structure and purity by NMR, IR, MS, and HPLC.

Data Table Summarizing Preparation Parameters

| Parameter | Recommended Condition | Notes |

|---|---|---|

| Starting material | 3-Bromo-5-methylbenzoic acid or acid chloride | Commercially available or synthesized |

| Coupling agent | HATU (1.1 equiv) or EDC/DCC | HATU preferred for mild conditions |

| Base | Triethylamine (2 equiv) | Neutralizes acid byproducts |

| Solvent | Dichloromethane or tetrahydrofuran | Dry, inert atmosphere recommended |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 12-24 hours | Ensures complete conversion |

| Yield | 80-95% (expected) | Based on analogs |

| Purification method | Column chromatography or recrystallization | To achieve high purity |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.

Oxidation: Oxidized products like carboxylic acids or ketones.

Reduction: Reduced products like amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards its target. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide with related compounds:

Key Observations:

Halogenation Patterns : Bromine at position 3 (target compound) vs. position 4 () or 2 () alters electronic effects and steric bulk. Fluorine substitution () increases polarity compared to methyl groups .

Amide Substituents : Cyclopropylmethyl (target compound) vs. cyclopropyl () or aryl groups () modulates hydrophobicity and conformational flexibility.

Physicochemical Properties

- Lipophilicity : Trifluoropropoxy and cyclopropylmethyl groups (, target compound) enhance lipid solubility, favoring blood-brain barrier penetration or pesticidal activity .

- Solubility : Methoxy and fluorine substituents () increase polarity, improving aqueous solubility compared to methyl or bromine .

Biological Activity

3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14BrN

- Molecular Weight : 253.15 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as inhibitors of specific enzymes and receptors involved in disease processes:

- Antiviral Activity : Preliminary studies suggest that benzamide derivatives can inhibit the assembly of viral nucleocapsids. For instance, certain benzamides have been shown to interact with viral proteins, thereby disrupting their function and reducing viral replication .

- Antitumor Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting key pathways involved in cell proliferation and survival. The inhibition of RET kinase activity has been noted in related benzamide derivatives, suggesting potential applications in cancer therapy .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV nucleocapsid assembly | |

| Antitumor | Inhibition of RET kinase | |

| Cytotoxicity | Reduced cell viability in cancer cells |

Case Studies

- Antiviral Studies : A study focused on benzamide derivatives found that certain compounds significantly reduced cytoplasmic HBV DNA levels. These compounds promote the formation of empty capsids through specific interactions with HBV core proteins, demonstrating a novel mechanism for antiviral activity .

- Cancer Therapy : In a clinical application involving a related benzamide derivative, patients with metastatic malignant melanoma showed promising results following treatment. Imaging studies indicated antitumor effects, with some patients experiencing prolonged survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide, and how can potential intermediates be optimized?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s Template_relevance models) can predict feasible pathways by leveraging databases like Reaxys and BKMS_METABOLIC. For example, coupling 3-bromo-5-methylbenzoic acid with cyclopropanemethylamine via carbodiimide-mediated amidation is a plausible route. Intermediate optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to enhance yields. Monitoring by TLC or HPLC ensures purity .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic protons (δ 7.2–7.8 ppm) and cyclopropane methylene protons (δ 0.5–1.2 ppm).

- 13C NMR : A carbonyl signal at ~165 ppm and quaternary carbons from the cyclopropyl group (~8–12 ppm).

- HRMS : Verify molecular ion [M+H]+ at m/z 296.04 (C12H14BrNO). Cross-referencing with PubChem’s computed data ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility can be assessed in DMSO (high), ethanol (moderate), and water (low) via gradient solubility assays. Stability studies under acidic/basic conditions (pH 2–12) and thermal stress (25–60°C) should use HPLC to track degradation products. Store at -20°C in anhydrous DMSO for long-term stability .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence the compound’s pharmacokinetics and target binding affinity?

- Methodological Answer : The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism. Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like acps-pptase, where hydrophobic pockets may favor the cyclopropyl moiety. Comparative studies with non-cyclopropyl analogs (e.g., methyl or ethyl derivatives) quantify affinity shifts via SPR or ITC .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Meta-analysis of IC50 values across studies (e.g., bacterial vs. mammalian assays) identifies context-dependent activity. Validate findings with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer : Systematic modification of the bromine position (e.g., 2- vs. 4-bromo), methyl group substitution (e.g., CF3), and cyclopropyl chain length can be tested. High-throughput screening (HTS) in bacterial proliferation assays (e.g., E. coli MIC assays) identifies critical substituents. QSAR models correlate electronic (Hammett σ) and steric parameters with activity .

Q. What advanced analytical techniques ensure high purity and batch-to-batch consistency?

- Methodological Answer :

- UPLC-MS/MS : Detects impurities at <0.1% levels.

- X-ray crystallography : Confirms stereochemistry and crystal packing (CCDC deposition recommended).

- Elemental analysis : Validates C, H, N, Br content within ±0.3% of theoretical values .

Q. How can in silico methods predict the compound’s interaction with σ2 receptors for oncology research?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding using homology models of σ2 receptors. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical interactions (e.g., hydrogen bonds with Tyr206). Validate predictions with competitive binding assays using [18F]benzamide analogs as radiotracers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.